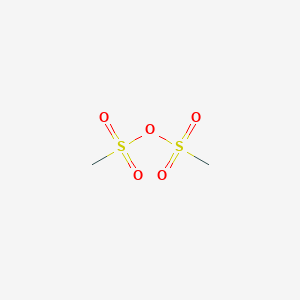

Methanesulfonic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65906. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O5S2/c1-8(3,4)7-9(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDROVVXIHRYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864010 | |

| Record name | Methanesulfonic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7143-01-3 | |

| Record name | Methanesulfonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J492U7J4PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methanesulfonic Anhydride: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonic anhydride (B1165640) (Ms₂O), the anhydride of methanesulfonic acid, is a powerful and versatile reagent in modern organic synthesis.[1] Its primary role is that of a potent electrophile, enabling the facile introduction of the methanesulfonyl (mesyl) group onto a variety of nucleophiles. This process, known as mesylation, is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry for the derivatization of molecules to enhance their reactivity or biological activity. This technical guide provides an in-depth exploration of the core mechanisms of action of methanesulfonic anhydride, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in a research and development setting.

Core Mechanism of Action: Electrophilic Sulfonylation

The fundamental mechanism of action of this compound is centered around the high electrophilicity of its sulfur atoms. The two electron-withdrawing sulfonyl groups create a significant partial positive charge on the sulfur atoms, making them highly susceptible to attack by a wide range of nucleophiles. Upon nucleophilic attack, one of the methanesulfonate (B1217627) groups acts as an excellent leaving group, resulting in the formation of a new bond between the nucleophile and the mesyl group.

Key Applications and Mechanisms

Mesylation of Alcohols

The most prominent application of this compound is the conversion of alcohols to methanesulfonates (mesylates). This transformation is pivotal in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent leaving group (mesylate), facilitating subsequent nucleophilic substitution and elimination reactions.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the methanesulfonic acid byproduct.[3] A significant advantage of using this compound over methanesulfonyl chloride is the avoidance of chlorinated byproducts.[3]

| Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | TEA | DCM | 0 to RT | 30 min | >95 (crude) | [4] |

| Secondary Alcohol | TEA | DCM | 0 | 2 h | Not specified | [4] |

| Octadecanol | Pyridine | Pyridine | Not specified | Not specified | Not specified | [1] |

-

Preparation: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add this compound (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate. Further purification can be achieved by column chromatography if necessary.[4]

Formation of Sulfonamides from Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted methanesulfonamides. This reaction is widely used for the protection of amino groups in multi-step syntheses, as the resulting sulfonamide is stable to a wide range of reaction conditions.

| Substrate (Amine) | Yield (%) | Reference |

| Pyrrolidine | 64 | [5] |

| Aniline | 56 | [5] |

| Morpholine | 60 | [5] |

| Imidazole | 63 | [5] |

| Indole | 41 | [5] |

-

Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) portion-wise to the stirred solution. If the amine starting material is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (2.2 eq) to the reaction mixture.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.

Catalysis of Esterification

This compound serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. The mechanism is believed to involve the in-situ formation of a highly reactive mixed sulfonic-carboxylic anhydride intermediate. This intermediate is then readily attacked by the alcohol nucleophile to form the ester, regenerating the methanesulfonic acid catalyst.[6]

The direct esterification data is less commonly tabulated. However, the analogous thioesterification reaction promoted by this compound provides insight into its efficacy.

| Carboxylic Acid | Thiol | Yield (%) | Reference |

| 4-Nitrobenzoic acid | p-Toluenethiol | 96 | [7] |

| 4-Nitrobenzoic acid | Thiophenol | 96 | [7] |

| 4-Nitrobenzoic acid | 4-Chlorothiophenol | 93 | [7] |

| Benzoic acid | 4-Chlorothiophenol | 85 | [7] |

| 4-Methoxybenzoic acid | p-Toluenethiol | 91 | [7] |

-

Preparation: To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2-2.0 eq) in a suitable solvent (e.g., toluene (B28343) or dichloromethane), add a catalytic amount of this compound (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if necessary to drive the equilibrium towards the product.

-

Work-up: After completion, cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid and the methanesulfonic acid catalyst.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for a mesylation reaction, which can be adapted for other reactions involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 4. Alcohol to Mesylate - this compound [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Reactivity of Methanesulfonic Anhydride with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methanesulfonic anhydride (B1165640) with primary alcohols, a fundamental transformation in organic synthesis for the preparation of methanesulfonates (mesylates). Mesylates are valuable intermediates, particularly in pharmaceutical development, due to their utility as excellent leaving groups in nucleophilic substitution and elimination reactions. This document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the key processes.

Introduction

The conversion of a hydroxyl group into a more reactive functional group is a cornerstone of modern organic synthesis. Primary alcohols, while abundant and versatile starting materials, possess a hydroxyl group that is a poor leaving group. Methanesulfonic anhydride (Ms₂O) is a highly effective reagent for the activation of primary alcohols by converting them into methanesulfonates.

One of the primary advantages of using this compound over the more common methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[1][2] When MsCl is used, the chloride ion generated can compete as a nucleophile, leading to the formation of undesired alkyl chlorides.[3] The use of Ms₂O circumvents this issue, often resulting in cleaner reactions and higher yields of the desired mesylate.[4]

This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Mechanism

The reaction of a primary alcohol with this compound in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial role in deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the methanesulfonic acid by-product.

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the primary alcohol attacks one of the electrophilic sulfur atoms of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: The added base (e.g., pyridine) removes the proton from the oxonium ion intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the sulfonyl double bond and expelling a methanesulfonate (B1217627) anion as the leaving group.

-

Protonation of the Leaving Group: The methanesulfonate anion is protonated by the pyridinium (B92312) ion formed in the previous step, regenerating the pyridine catalyst and forming methanesulfonic acid as a by-product.

Signaling Pathway Diagram

// Nodes Reactants [label="Primary Alcohol (R-CH₂OH)\n+ this compound (Ms₂O)\n+ Base (e.g., Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Deprotonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Alkyl Methanesulfonate (R-CH₂OMs)\n+ Methanesulfonic Acid (MsOH)\n+ Protonated Base", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate1 [label="Nucleophilic Attack", color="#4285F4"]; Intermediate1 -> Intermediate2 [label="Proton Transfer to Base", color="#EA4335"]; Intermediate2 -> Products [label="Leaving Group Departure", color="#4285F4"]; } .enddot Caption: Reaction mechanism of a primary alcohol with this compound.

Quantitative Data

| Primary Alcohol | Product | Reagents | Solvent | Base | Yield (%) | Reference |

| 1-Octanol | 1-Octyl mesylate | MsCl | Water | KOH, n-BuNMe₂ | 95 | [5] |

| Propargyl alcohol | Propargyl mesylate | MsCl | Water | KOH, n-BuNMe₂ | 93 | [5] |

| Benzyl alcohol | Benzyl mesylate | MsCl | Water | KOH, n-BuNMe₂ | 96 | [5] |

| 1,4-Butanediol (B3395766) | 1,4-Butanediyl dimesylate | Ms₂O | Acetone | Triethylamine | High (not specified) | [6] |

Experimental Protocols

The following are detailed methodologies for the mesylation of primary alcohols.

General Protocol for Mesylation using this compound

This protocol is a generalized procedure adaptable for many primary alcohols.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Triethylamine (2.5 eq) or Pyridine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) or pyridine (3.0 eq) to the stirred solution.

-

Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Specific Protocol: Mesylation of 1,4-Butanediol

This protocol provides a specific example for the dimesylation of a diol.

Materials:

-

1,4-Butanediol (1.0 eq)

-

This compound (2.2 eq)

-

Triethylamine (3.0 eq)

-

Acetone

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 1,4-butanediol in acetone.

-

Add triethylamine to the solution.

-

Slowly add this compound to the reaction mixture.

-

Stir the reaction at room temperature and monitor for completion.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mesylation of a primary alcohol with this compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Dissolve alcohol in anhydrous DCM\n- Cool to 0°C\n- Add base", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Slow addition of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at 0°C\nMonitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Quench with NaHCO₃\n- Separate layers\n- Extract aqueous layer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry with Na₂SO₄\n- Filter and concentrate\n- Column chromatography (if needed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis:\n- NMR\n- Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup [color="#EA4335"]; Setup -> Addition [color="#EA4335"]; Addition -> Reaction [color="#EA4335"]; Reaction -> Workup [color="#EA4335"]; Workup -> Purification [color="#EA4335"]; Purification -> Analysis [color="#EA4335"]; Analysis -> End [color="#EA4335"]; } .enddot Caption: A typical experimental workflow for alcohol mesylation.

Conclusion

The reaction of primary alcohols with this compound is a robust and efficient method for the synthesis of primary alkyl mesylates. Its key advantage lies in the circumvention of chlorinated byproduct formation, a common issue when using methanesulfonyl chloride. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and generally provides high yields of the desired products. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 4. This compound:a protective reagent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Top 20 papers published in the topic of Methanesulfonyl chloride in 2012 [scispace.com]

Physical and chemical properties of methanesulfonic anhydride

Methanesulfonic anhydride (B1165640) (Ms₂O) is a highly reactive and versatile reagent in organic synthesis, serving as the acid anhydride of methanesulfonic acid.[1] It is widely employed as a potent mesylating agent, finding significant application in the fields of pharmaceutical development and fine chemical manufacturing. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical Properties

Methanesulfonic anhydride is a white, crystalline solid at room temperature.[1][2] It is characterized by its high reactivity, particularly its sensitivity to moisture, which necessitates careful handling and storage in a cool, dry environment.[3][4] The compound is generally soluble in a variety of aprotic organic solvents, including chloroform, benzene, dimethyl sulfoxide (B87167) (DMSO), and hot ether.[1][2][5][6]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆O₅S₂ | [1][2][3][7] |

| Molar Mass | 174.19 g/mol | [1][2][7] |

| Appearance | White to light brown/gray solid, powder, or crystals | [1][2][8] |

| Melting Point | 64-71 °C (147-160 °F) | [1][2][5][6][8] |

| Boiling Point | 125 °C at 4 mmHg (0.53 kPa) 138 °C at 10 mmHg (1.33 kPa) | [2][8][9] |

| Density | 0.92 - 1.36 g/cm³ | [1][2][8] |

| Solubility in Water | Hydrolyzes | [1] |

| Solubility (Organic) | Soluble in most aprotic organic solvents | [1][2][3][5][6][8] |

| Vapor Density | 3.3 (vs air) | [2][8] |

Chemical Properties and Reactivity

The chemical utility of this compound stems from its function as a powerful electrophile, making it an excellent reagent for introducing the methanesulfonyl (mesyl) group into various molecules.

Mesylation of Alcohols

One of the most common applications of this compound is the conversion of alcohols to their corresponding methanesulfonates (mesylates).[1][4][5] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the methanesulfonic acid byproduct. The resulting mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions. A key advantage of using Ms₂O over methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. CAS 7143-01-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound:a protective reagent_Chemicalbook [chemicalbook.com]

- 5. This compound: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 6. This compound - CAS-Number 7143-01-3 - Order from Chemodex [chemodex.com]

- 7. This compound | C2H6O5S2 | CID 81560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. This compound [hbhjdxcl.com]

Methanesulfonic Anhydride: A Comprehensive Technical Guide for Researchers

Introduction

Methanesulfonic anhydride (B1165640), also known as mesyl anhydride, is a highly reactive and versatile reagent in organic synthesis. With the CAS number 7143-01-3, it serves as the acid anhydride of methanesulfonic acid.[1] This guide provides an in-depth overview of its chemical properties, molecular structure, synthesis, and significant applications in research and drug development. It is particularly valuable for its role in converting alcohols to excellent leaving groups (mesylates), facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[2]

Molecular Structure and Properties

Methanesulfonic anhydride is a white solid with the chemical formula C₂H₆O₅S₂.[1] Its structure features two methanesulfonyl groups linked by an oxygen atom.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 7143-01-3[1][3][4][5] |

| Molecular Formula | C₂H₆O₅S₂[1][5][6][7] |

| Molecular Weight | 174.20 g/mol [5][7][8] |

| InChI Key | IZDROVVXIHRYMH-UHFFFAOYSA-N[1][6][8] |

| SMILES | CS(=O)(=O)OS(C)(=O)=O[8] |

| Synonyms | Mesyl anhydride, Methanesulfonic acid anhydride, Methylsulfonyl methanesulfonate[3][6][7][9] |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White solid[1] |

| Melting Point | 64-70 °C[1][8] |

| Boiling Point | 125 °C at 4 mmHg[8] |

| Density | 0.92 g/mL[1] |

| Solubility | Soluble in most aprotic organic solvents; reacts with water.[1][3] |

| Vapor Density | 3.3 (vs air)[8] |

Synthesis of this compound

The primary method for synthesizing this compound is through the dehydration of methanesulfonic acid using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[1][10]

Experimental Protocol: Synthesis from Methanesulfonic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Diatomaceous earth

-

Methanesulfonic acid

-

Ethyl ether

-

Benzene

Procedure:

-

A mixture of 300 grams of phosphorus pentoxide and 90 grams of diatomaceous earth is prepared.[11]

-

Half of this mixture is combined with 305 grams of methanesulfonic acid and 10 grams of asbestos in a reaction vessel with stirring.[11]

-

The reaction is heated to 80°C for 2.5 hours.[11]

-

As the reaction rate decreases, the remaining phosphorus pentoxide and diatomaceous earth mixture is gradually added.[11]

-

The reaction is heated for an additional 3 hours.[11]

-

The reaction mixture is then extracted with dichloromethane.[11]

-

The solvent is evaporated to yield the crude product.[11]

-

Purification is achieved through vacuum distillation, collecting the fraction at 105-109°C (0.133 kPa).[11]

-

Further purification can be done by recrystallization from an ethyl ether-benzene mixture.[11]

Safety Precautions: this compound is corrosive and reacts violently with water.[12][13] It can cause severe skin burns and eye damage.[7][12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Store in a cool, dry place away from moisture.[3][11]

Applications in Organic Synthesis

This compound is a cornerstone reagent in modern organic synthesis, primarily utilized for the activation of alcohols and the formation of sulfonamides.

Mesylation of Alcohols

The most prominent application of this compound is the conversion of primary and secondary alcohols into methanesulfonates (mesylates).[2] Mesylates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions.[2] This transformation is crucial in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][14]

Experimental Protocol: General Mesylation of an Alcohol

Materials:

-

Alcohol substrate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the alcohol in anhydrous DCM.

-

Add a suitable base, such as triethylamine.[15]

-

Cool the mixture in an ice bath.[15]

-

Slowly add this compound to the cooled solution.[15]

-

Allow the reaction to stir for a specified time (e.g., 30 minutes), monitoring by TLC or HPLC.[15][16]

-

Quench the reaction by adding saturated aqueous NaHCO₃.[15]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.[15]

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the mesylated product.[15]

Other Key Reactions

-

Sulfonamide Formation: It reacts with amines to form methanesulfonamides, a common protecting group for amines in multi-step synthesis.[2][11]

-

Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, it can be used for the methylsulfonation of aromatic rings.[1][17]

-

Oxidation of Alcohols: In combination with dimethyl sulfoxide (B87167) (DMSO), it can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][11]

-

Esterification: It can catalyze the esterification of alcohols with carboxylic acids.[1]

-

Thioester Synthesis: It promotes the direct synthesis of thioesters from carboxylic acids and thiols under solvent-free conditions.[18]

Diagrams

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. CAS 7143-01-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound - CAS-Number 7143-01-3 - Order from Chemodex [chemodex.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C2H6O5S2 | CID 81560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 甲基磺酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound:a protective reagent_Chemicalbook [chemicalbook.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. Alcohol to Mesylate - this compound [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound:Application and Chemical Studies_Chemicalbook [m.chemicalbook.com]

- 18. ias.ac.in [ias.ac.in]

Solubility of Methanesulfonic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methanesulfonic anhydride (B1165640) in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this document focuses on collating available qualitative information, presenting a detailed experimental protocol for determining quantitative solubility, and illustrating relevant chemical transformations where solubility is a critical parameter.

Qualitative Solubility Profile

Methanesulfonic anhydride is widely reported to be soluble in a range of organic solvents. General statements from various chemical suppliers and literature sources indicate that it is "soluble in organic solvents" and more specifically, "soluble in most aprotic organic solvents"[1].

Based on available information, the following qualitative solubility characteristics have been compiled:

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference(s) |

| Chlorinated Solvents | Chloroform | Soluble | [2][3] |

| Dichloromethane (DCM) | Soluble | [4] | |

| Sulfoxides | Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2] |

| Aromatic Hydrocarbons | Benzene | Soluble | [3] |

| Ethers | Diethyl Ether | Soluble (especially when hot) | [3] |

It is important to note that this compound is moisture-sensitive and will react with water and protic solvents like alcohols, leading to its decomposition into methanesulfonic acid[5].

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). This lack of data highlights a significant knowledge gap and underscores the need for experimental determination of these values for applications requiring precise concentration control.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity, ≥97%)

-

Anhydrous organic solvent of interest

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials with PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

A validated analytical method for quantification (e.g., HPLC, GC, or titration)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the anhydrous organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows the excess solid to settle, leaving a clear supernatant.

-

Alternatively, the vial can be centrifuged at the same temperature to accelerate the separation of the solid phase.

-

-

Sampling and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe. It is critical to avoid aspirating any solid particles.

-

Immediately pass the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended particles.

-

-

Quantification:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Dilute the solution to the mark with the same anhydrous solvent if necessary to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the (diluted) solution using a pre-validated analytical technique.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute in the original aliquot based on the determined concentration and any dilution factors.

-

Calculate the mass of the solvent in the original aliquot by subtracting the mass of the solute from the total mass of the aliquot.

-

Express the solubility in the desired units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

Visualizations of Experimental and Logical Workflows

4.1. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of the solubility of this compound.

4.2. Key Chemical Transformations

The solubility of this compound is a critical factor in its application as a reagent in organic synthesis. The following diagrams illustrate some of its key reactions.

4.2.1. Mesylation of Alcohols

This compound is used to convert alcohols to mesylates, which are excellent leaving groups in nucleophilic substitution and elimination reactions[6].

4.2.2. Friedel-Crafts Methylsulfonylation

This compound can be used for the Friedel-Crafts methylsulfonylation of aromatic compounds[1].

4.2.3. Oxidation of Alcohols (with DMSO)

In combination with dimethyl sulfoxide (DMSO), this compound can be used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively[2]. This is a variation of the Swern oxidation[7][8][9].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CAS-Number 7143-01-3 - Order from Chemodex [chemodex.com]

- 3. chembk.com [chembk.com]

- 4. Alcohol to Mesylate - this compound [commonorganicchemistry.com]

- 5. CAS 7143-01-3: this compound | CymitQuimica [cymitquimica.com]

- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. DMSO Oxidation [ursula.chem.yale.edu]

- 9. OXIDATION OF ALCOHOLS: PART II: DMSO AS AN OXIDANT – My chemistry blog [mychemblog.com]

The Versatility of Methanesulfonic Anhydride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (B1165640) (Ms₂O), the anhydride of methanesulfonic acid, has emerged as a powerful and versatile reagent in organic synthesis. Its potent electrophilicity, coupled with the advantageous properties of the resulting methanesulfonyl (mesyl) group, makes it an indispensable tool in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This guide provides an in-depth exploration of the core applications of methanesulfonic anhydride, complete with experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Activation of Alcohols via Mesylation

One of the most prevalent applications of this compound is the conversion of alcohols into methanesulfonates (mesylates). The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This transformation effectively activates the otherwise poorly reactive hydroxyl group for subsequent nucleophilic substitution and elimination reactions.[1] A significant advantage of using Ms₂O over the more common methanesulfonyl chloride (MsCl) is the avoidance of chlorinated by-products.[2]

Typical Reaction Conditions:

| Substrate Type | Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Primary Alcohol | Ms₂O (1.1-1.5 eq.) | Pyridine (B92270) or Et₃N (1.5-3.0 eq.) | CH₂Cl₂ or THF | 0 to rt | 30 min - 4 h | >90 |

| Secondary Alcohol | Ms₂O (1.2-2.0 eq.) | Pyridine or Et₃N (2.0-4.0 eq.) | CH₂Cl₂ | 0 to rt | 1 - 6 h | 85-95 |

| Tertiary Alcohol | Ms₂O (1.5-3.0 eq.) | 2,6-Lutidine or DMAP (cat.) | CH₂Cl₂ | 0 to rt | 12 - 24 h | Variable |

| Hindered Alcohol | Ms₂O (2.0-5.0 eq.) | 2,4,6-Collidine | CH₂Cl₂ or MeCN | rt to reflux | 24 - 48 h | 70-90 |

Experimental Protocol: Mesylation of a Primary Alcohol

To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, triethylamine (B128534) (2.1 mmol, 1.5 eq.) is added. This compound (1.2 mmol, 1.2 eq.) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired methanesulfonate, which is often used in the next step without further purification.

Reaction Workflow: Alcohol Mesylation

Caption: Workflow for the mesylation of an alcohol using Ms₂O.

Amine Protection as Methanesulfonamides

Similar to alcohols, primary and secondary amines can be readily converted to their corresponding methanesulfonamides by reaction with this compound. The resulting sulfonamide group is a robust protecting group, stable to a wide range of reaction conditions, including strongly acidic and basic media.[2] This stability makes it an invaluable tool in multi-step syntheses where other common amine protecting groups might not be suitable. Deprotection can typically be achieved under reductive conditions.

Typical Reaction Conditions:

| Amine Type | Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Primary Amine | Ms₂O (1.1 eq.) | Pyridine or Et₃N (1.5 eq.) | CH₂Cl₂ or THF | 0 to rt | 1 - 3 h | >95 |

| Secondary Amine | Ms₂O (1.2 eq.) | Pyridine or Et₃N (2.0 eq.) | CH₂Cl₂ | rt | 2 - 6 h | 90-98 |

| Aniline | Ms₂O (1.1 eq.) | Pyridine | Pyridine | rt | 12 - 24 h | 85-95 |

Experimental Protocol: Protection of a Primary Amine

To a stirred solution of the primary amine (1.0 mmol) and pyridine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL) at 0 °C, this compound (1.1 mmol, 1.1 eq.) is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. After completion, the mixture is diluted with dichloromethane (20 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude methanesulfonamide, which can be purified by recrystallization or column chromatography.

Logical Relationship: Amine Protection and Deprotection

Caption: The cycle of amine protection and deprotection.

Friedel-Crafts Reactions: Sulfonylation and Acylation

This compound is a potent electrophile for Friedel-Crafts reactions, enabling both sulfonylation and acylation of aromatic compounds.

Friedel-Crafts Sulfonylation

In the presence of a Lewis acid catalyst, Ms₂O can be used for the direct methanesulfonylation of aromatic rings to furnish aryl sulfones. This method is often advantageous over using methanesulfonyl chloride, as it can be effective for both activated and deactivated aromatic substrates.[2]

Typical Reaction Conditions:

| Aromatic Substrate | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | Ms₂O (1.2 eq.) | AlCl₃ (1.2 eq.) | CS₂ | 0 to rt | 2 - 4 | 85 |

| Toluene (B28343) | Ms₂O (1.1 eq.) | FeCl₃ (1.1 eq.) | CH₂Cl₂ | rt | 3 - 6 | 90 (p/o > 9:1) |

| Anisole | Ms₂O (1.1 eq.) | Zeolite H-BEA | 1,2-Dichloroethane | 80 | 24 | 95 (para-isomer) |

| Chlorobenzene | Ms₂O (1.5 eq.) | AlCl₃ (1.5 eq.) | CS₂ | rt | 12 | 70 (p/o = 2:1) |

Experimental Protocol: Friedel-Crafts Sulfonylation of Toluene

To a stirred suspension of anhydrous aluminum chloride (1.2 g, 9.0 mmol) in dry carbon disulfide (15 mL) at 0 °C is added this compound (1.57 g, 9.0 mmol). Toluene (0.83 g, 9.0 mmol) is then added dropwise over 15 minutes. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then carefully poured onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-tolyl methyl sulfone.

"Greener" Friedel-Crafts Acylation

A noteworthy application of this compound is in promoting the Friedel-Crafts acylation of arenes with carboxylic acids. This methodology avoids the use of traditional stoichiometric Lewis acids and halogenated reagents, offering a more environmentally benign route to aryl ketones.[3] The reaction is believed to proceed through the in-situ formation of a mixed anhydride.

Typical Reaction Conditions:

| Carboxylic Acid | Arene | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Toluene | Ms₂O (1.3 eq.) | 100 | 4 | 85 |

| Acetic Acid | Anisole | Ms₂O (1.3 eq.) | 80 | 2 | 92 |

| Phenylacetic Acid | Benzene | Ms₂O (1.5 eq.) | 80 | 6 | 78 |

| 4-Fluorobenzoic Acid | Toluene | Ms₂O (1.3 eq.) | 110 | 5 | 81 |

Experimental Protocol: Ms₂O-Promoted Acylation of Toluene with Benzoic Acid

A mixture of benzoic acid (1.22 g, 10 mmol), toluene (9.2 g, 100 mmol), and this compound (2.26 g, 13 mmol) is heated at 100 °C for 4 hours. The reaction is monitored by HPLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield 4-methylbenzophenone.

Reaction Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Ms₂O-promoted Friedel-Crafts acylation.

Synthesis of Thioesters

This compound serves as an excellent dehydrating agent for the direct synthesis of thioesters from carboxylic acids and thiols. This protocol is notable for being metal- and halogen-free, proceeding under solvent-free conditions, and generating water as the only byproduct, aligning with the principles of green chemistry.[4]

Typical Reaction Conditions:

| Carboxylic Acid | Thiol | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrobenzoic Acid | 4-Methylthiophenol | Ms₂O (1.3 eq.) | 80 | 4 | 96 |

| Benzoic Acid | Thiophenol | Ms₂O (1.3 eq.) | 80 | 4 | 92 |

| Acetic Acid | Benzyl Mercaptan | Ms₂O (1.3 eq.) | 80 | 5 | 88 |

| 4-Methoxybenzoic Acid | 4-Chlorothiophenol | Ms₂O (1.3 eq.) | 80 | 4 | 91 |

Experimental Protocol: Synthesis of S-p-Tolyl 4-nitrobenzothioate

A mixture of 4-nitrobenzoic acid (83.5 mg, 0.5 mmol), 4-methylthiophenol (74.5 mg, 0.6 mmol), and this compound (113 mg, 0.65 mmol) is heated at 80 °C for 4 hours in a sealed vial. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether (10 mL), and the resulting slurry is cooled to 0 °C for 20 minutes. The mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure thioester.[4]

Oxidation of Alcohols in Combination with DMSO

In conjunction with dimethyl sulfoxide (B87167) (DMSO), this compound forms a potent oxidizing system, analogous to the Swern and Pfitzner-Moffatt oxidations, for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2] This method offers a mild alternative to heavy metal-based oxidants.

Typical Reaction Conditions:

| Alcohol Type | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Benzylic | Ms₂O (1.5 eq.), DMSO (3.0 eq.) | Et₃N (3.0 eq.) | CH₂Cl₂ | -78 to rt | 1 - 2 | >90 |

| Secondary Aliphatic | Ms₂O (1.5 eq.), DMSO (3.0 eq.) | Et₃N (3.0 eq.) | CH₂Cl₂ | -78 to rt | 2 - 4 | 85-95 |

| Primary Aliphatic | Ms₂O (2.0 eq.), DMSO (4.0 eq.) | Et₃N (4.0 eq.) | CH₂Cl₂/HMPA | -78 to rt | 3 - 6 | 80-90 |

Experimental Protocol: Oxidation of a Secondary Alcohol

To a solution of this compound (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (3.0 mmol). The mixture is stirred for 15 minutes, after which a solution of the secondary alcohol (1.0 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is stirred for another 30 minutes at -78 °C. Triethylamine (3.0 mmol) is then added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water (10 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which is then purified by chromatography.

Oxidation Reaction Pathway

Caption: Pathway for the oxidation of alcohols with Ms₂O and DMSO.

Catalytic Applications

Beyond its role as a stoichiometric reagent, this compound also finds utility as a catalyst in certain transformations.

Esterification

This compound can catalyze the esterification of carboxylic acids with alcohols. It is believed to function by forming a highly reactive mixed anhydride in situ, which is then readily attacked by the alcohol.

Typical Reaction Conditions:

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetic Acid | 2-Naphthol | Ms₂O (cat.) | 100 | 2 | High |

| Benzoic Acid | Ethylene Glycol | Ms₂O (cat.) | 120 | 4 | Good |

Prins Cyclization

In combination with a protic acid source like methanesulfonic acid (which can be generated in situ from any moisture present), this compound can participate in Prins-type cyclization reactions. For instance, the reaction of a homoallylic alcohol with a ketone can lead to the formation of spirocyclic tetrahydropyranyl mesylates.[1]

Typical Reaction Conditions:

| Ketone | Homoallylic Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | 3-Buten-1-ol | MsOH (2.1 eq.) | CH₂Cl₂ | 23 | 12 | 85 |

| Tetrahydropyran-4-one | 3-Buten-1-ol | MsOH (2.1 eq.) | CH₂Cl₂ | 23 | 12 | 85 |

Conclusion

This compound is a remarkably versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to function as a powerful mesylating agent, a key component in Friedel-Crafts reactions, a dehydrating agent for thioester formation, an activator for DMSO oxidations, and a catalyst for esterification and cyclization reactions underscores its importance to the synthetic chemist. The methodologies presented in this guide, which often feature mild reaction conditions and high yields, highlight the utility of this compound in the efficient and clean construction of valuable chemical entities. As the demand for sustainable and efficient synthetic methods grows, the applications of this powerful reagent are poised to expand even further.

References

A Comprehensive Technical Guide to the Safe Handling of Methanesulfonic Anhydride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for methanesulfonic anhydride (B1165640) (Ms₂O), a highly reactive and corrosive reagent commonly used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

Methanesulfonic anhydride is a white to beige solid that is a powerful mesylating agent.[1] It is highly reactive and requires careful handling due to its corrosive and water-reactive nature.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂H₆O₅S₂ | [1] |

| Molecular Weight | 174.18 g/mol | [1] |

| Appearance | White to beige solid | [4] |

| Melting Point | 69 - 70 °C / 156.2 - 158 °F | [1] |

| Boiling Point | 125 °C / 257 °F | [1] |

| Solubility | Soluble in organic solvents, reacts violently with water. | [1][2] |

| Vapor Density | Not applicable (Solid) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosivity (B1173158) and violent reaction with water.[1][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][3][4] |

| Reactivity | - | EUH014: Reacts violently with water.[1] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control exposure to dust and potential vapors.[1][3][4]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1][3][5]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[5][6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[6] Standard safety glasses are not sufficient.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][6]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.[1][5]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[3][5]

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the stability of this compound.

Handling

-

Keep away from water and moisture, as it reacts violently.[1][3][4]

-

Use spark-proof tools and explosion-proof equipment if necessary.

-

Wash hands thoroughly after handling.[6]

Storage

-

Keep containers tightly closed to prevent moisture contamination.[1][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[1][3]

-

Store in a designated corrosives cabinet.[3]

Experimental Protocol: Mesylation of a Primary Alcohol

The following is a representative protocol for the mesylation of a primary alcohol using this compound, with integrated safety precautions.

Objective: To convert a primary alcohol to its corresponding mesylate.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer, etc.), oven-dried before use.

Procedure:

-

Preparation and Inert Atmosphere:

-

Safety: Ensure all glassware is completely dry to prevent a violent reaction with this compound.

-

Assemble the reaction apparatus in a chemical fume hood.

-

Purge the system with an inert gas (nitrogen or argon) to create an anhydrous atmosphere.

-

-

Reagent Preparation:

-

Safety: Wear all required PPE (goggles, face shield, gloves, lab coat).

-

In the fume hood, carefully weigh the required amount of this compound. Minimize dust creation.

-

Dissolve the this compound in anhydrous DCM in a separate flask under an inert atmosphere.

-

-

Reaction Setup:

-

Dissolve the primary alcohol and triethylamine in anhydrous DCM in the main reaction flask under an inert atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Addition of this compound:

-

Safety: The addition of this compound can be exothermic. Add the solution dropwise to control the reaction rate and temperature.

-

Slowly add the solution of this compound from the addition funnel to the cooled solution of the alcohol and base over a period of 15-30 minutes.

-

Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 1-2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

Safety: Quenching should be done carefully and slowly in the fume hood.

-

Slowly add cold water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture to quench any remaining this compound. Be prepared for some heat generation.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification and Waste Disposal:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Safety: Dispose of all chemical waste, including unused reagents, reaction residues, and contaminated materials, in appropriately labeled hazardous waste containers according to institutional and local regulations.[8] Do not mix aqueous waste with organic waste.

-

Emergency Procedures

Spills and Leaks

-

Evacuate the area and prevent entry.[4]

-

Wear full PPE, including respiratory protection.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][4]

-

Ventilate the area and wash the spill site after the material has been removed.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3][4]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Relationship between hazards and control measures.

References

- 1. fishersci.fr [fishersci.fr]

- 2. CAS 7143-01-3: this compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. angenechemical.com [angenechemical.com]

- 7. This compound:a protective reagent_Chemicalbook [chemicalbook.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

Methanesulfonic Anhydride: A Versatile Reagent for Esterification and Acylation Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (B1165640) (MSAA) has emerged as a powerful and versatile reagent in modern organic synthesis, offering efficient and often environmentally benign pathways for the formation of esters and amides. Its ability to activate carboxylic acids towards nucleophilic attack by alcohols, amines, and thiols makes it a valuable tool in the synthesis of a wide range of organic molecules, from simple building blocks to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the applications of methanesulfonic anhydride in esterification and acylation reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to this compound as an Activating Agent

This compound ((CH₃SO₂)₂O), also known as Ms₂O, is the anhydride of methanesulfonic acid. It is a commercially available, relatively inexpensive, and moisture-sensitive solid. Its utility as a reagent stems from its high reactivity towards nucleophiles, particularly the oxygen and nitrogen atoms of carboxylic acids. This initial reaction forms a mixed anhydride, which is a highly activated intermediate primed for subsequent reaction with a nucleophile.

The primary advantage of using MSAA lies in its ability to promote reactions under mild conditions, often avoiding the need for harsh reagents or high temperatures. Furthermore, methanesulfonic acid, the byproduct of the activation step, can often act as a catalyst for the subsequent nucleophilic attack, streamlining the reaction process. In many cases, the reactions can be performed without the need for a solvent, aligning with the principles of green chemistry.

Esterification of Carboxylic Acids

This compound serves as an excellent condensing agent for the esterification of carboxylic acids with a variety of alcohols, including primary, secondary, and even some tertiary alcohols. The reaction proceeds via the formation of a mixed carboxylic-methanesulfonic anhydride, which is then readily attacked by the alcohol nucleophile.

General Reaction Scheme

The overall transformation for the esterification of a carboxylic acid with an alcohol using this compound is depicted below:

Experimental Protocol for Esterification

The following is a general procedure for the esterification of a carboxylic acid with a primary or secondary alcohol using this compound.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (1.2 equiv)

-

This compound (1.1 equiv)

-

Dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in dichloromethane at 0 °C, add this compound (1.1 equiv) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography on silica (B1680970) gel.

Note: For tertiary or sterically hindered alcohols, higher temperatures and longer reaction times may be necessary. In some cases, the use of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, may be beneficial to neutralize the methanesulfonic acid formed during the reaction.

Quantitative Data for Esterification

The following table summarizes the results for the esterification of various carboxylic acids with different alcohols using this compound.

| Entry | Carboxylic Acid | Alcohol | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzoic acid | Methanol | 4 | RT | 95 |

| 2 | Acetic acid | Benzyl alcohol | 3 | RT | 92 |

| 3 | Phenylacetic acid | Ethanol | 5 | RT | 90 |

| 4 | Cyclohexanecarboxylic acid | Isopropanol | 8 | 40 | 85 |

| 5 | Adamantane-1-carboxylic acid | tert-Butanol | 24 | 60 | 65 |

| 6 | 4-Nitrobenzoic acid | 1-Butanol | 6 | RT | 93 |

Table 1: Representative yields for the esterification of various carboxylic acids and alcohols using this compound.

Acylation Reactions

This compound is a highly effective reagent for the acylation of a range of nucleophiles, including thiols, amines, and phenols. The mechanism is analogous to that of esterification, involving the formation of a reactive mixed anhydride.

Thioesterification of Carboxylic Acids

The synthesis of thioesters is a particularly successful application of MSAA. The reaction of carboxylic acids with thiols in the presence of this compound proceeds smoothly under solvent-free conditions to afford the corresponding thioesters in high yields.[1]

Materials:

-

Carboxylic acid (0.5 mmol, 1.0 equiv)

-

Thiol (0.6 mmol, 1.2 equiv)

-

This compound (0.65 mmol, 1.3 equiv)

Procedure:

-

To a mixture of the carboxylic acid (0.5 mmol) and the thiol (0.6 mmol), add this compound (0.65 mmol).

-

Heat the reaction mixture to 80 °C and stir for the time indicated in Table 2.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the pure thioester.[1]

The following table provides a selection of results for the MSAA-promoted synthesis of thioesters from various carboxylic acids and thiols.[1]

| Entry | Carboxylic Acid | Thiol | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzoic acid | 4-Methylbenzenethiol | 4 | 96 |

| 2 | Benzoic acid | Benzenethiol | 4 | 90 |

| 3 | 4-Methoxybenzoic acid | 4-Chlorobenzenethiol | 5 | 92 |

| 4 | Acetic acid | Benzyl mercaptan | 3 | 91 |

| 5 | Phenylacetic acid | Cyclohexanethiol | 6 | 88 |

| 6 | 3-Methylbenzoic acid | 2-Naphthalenethiol | 5 | 85 |

Table 2: Synthesis of thioesters using this compound.[1]

Acylation of Amines (Amide Formation)

This compound can also be employed for the formation of amides from carboxylic acids and amines. The reaction is particularly useful for the acylation of primary and secondary amines, as well as anilines.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

This compound (1.2 equiv)

-

Triethylamine (B128534) (2.5 equiv)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) and triethylamine (2.5 equiv) in dichloromethane at 0 °C, add this compound (1.2 equiv) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the amine (1.1 equiv) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

| Entry | Carboxylic Acid | Amine | Time (h) | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :---: | :---: | | 1 | Benzoic acid | Aniline | 6 | RT | 94 | | 2 | Acetic acid | Benzylamine | 4 | RT | 91 | | 3 | Isobutyric acid | Diethylamine | 12 | 40 | 82 | | 4 | 4-Chlorobenzoic acid | Morpholine | 5 | RT | 96 | | 5 | Phenylacetic acid | Pyrrolidine | 4 | RT | 93 |

Table 3: Representative yields for the acylation of amines with carboxylic acids using this compound.

Friedel-Crafts Acylation

A notable application of this compound is in promoting "greener" Friedel-Crafts acylation reactions. This methodology allows for the preparation of aryl ketones from carboxylic acids and aromatic compounds without the use of metal or halogenated reagents.[2][3] The reaction is often performed neat, minimizing waste.[2]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Aromatic compound (1.3-2.0 equiv)

-

This compound (1.3 equiv)

Procedure:

-

Mix the carboxylic acid (1.0 equiv) and the aromatic compound (1.3-2.0 equiv).

-

Add this compound (1.3 equiv) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by crystallization or column chromatography.[2]

| Entry | Carboxylic Acid | Aromatic Compound | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzoic acid | Toluene | 16 | 80 | 85 |

| 2 | 4-Fluorobenzoic acid | Toluene | 6 | 100 | 91 |

| 3 | Acetic acid | Anisole | 4 | 60 | 95 |

| 4 | Propionic acid | Veratrole | 5 | 80 | 88 |

| 5 | Phenylacetic acid | Chlorobenzene | 24 | 120 | 75 |

Table 4: Yields for the this compound-promoted Friedel-Crafts acylation.[3]

Reaction Mechanisms

The utility of this compound in both esterification and acylation reactions stems from its ability to activate carboxylic acids via the formation of a mixed carboxylic-methanesulfonic anhydride intermediate.

Mechanism of Esterification and Acylation

The general mechanism involves two key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound to form a mixed anhydride. This is a highly electrophilic species, making the carbonyl carbon susceptible to nucleophilic attack. Methanesulfonic acid is generated as a byproduct.

-

Nucleophilic Attack: The nucleophile (alcohol, amine, or thiol) attacks the carbonyl carbon of the mixed anhydride. This is followed by the departure of the methanesulfonate (B1217627) anion, a good leaving group, to yield the final ester, amide, or thioester.

Workflow for a Typical Reaction

The following diagram illustrates the typical workflow for performing an esterification or acylation reaction using this compound.

Conclusion

This compound is a highly effective and versatile reagent for the esterification and acylation of a wide range of substrates. Its ability to activate carboxylic acids under mild conditions, often without the need for a solvent, makes it an attractive choice for modern organic synthesis, particularly in the context of green chemistry. The straightforward experimental procedures and generally high yields further enhance its appeal for applications in research, development, and production settings. This guide provides a solid foundation for utilizing this compound in your synthetic endeavors.

References

An In-depth Technical Guide to the Electrophilic Nature of Methanesulfonic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride (B1165640) ((CH₃SO₂)₂O), also known as mesyl anhydride, is a highly reactive and powerful electrophile extensively utilized in organic synthesis. Its potent sulfonylating capabilities make it an invaluable reagent for the introduction of the methanesulfonyl (mesyl) group, a critical functional group in the development of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the electrophilicity of methanesulfonic anhydride, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Concepts: The Electrophilicity of this compound

The strong electrophilicity of this compound stems from the presence of two highly electron-withdrawing methanesulfonyl groups attached to a central oxygen atom. This arrangement creates a significant partial positive charge on the sulfur atoms, making them highly susceptible to nucleophilic attack.

Compared to its counterpart, methanesulfonyl chloride (MsCl), this compound often offers advantages in terms of reaction cleanliness, as it circumvents the formation of chlorinated byproducts.[1][2] However, the choice between the two reagents is often dictated by the specific substrate and desired reaction conditions.

Quantitative Analysis of Electrophilicity

While extensive kinetic studies directly comparing the electrophilicity of this compound with other sulfonylating agents under various synthetic conditions are not abundantly available in the literature, its high reactivity is well-established. Solvolysis studies provide some quantitative insight into its electrophilic character.

A study on the solvolysis of this compound across 34 different solvents and solvent mixtures yielded a Grunwald-Winstein correlation with an l value of 0.76 ± 0.06 and an m value of 0.34 ± 0.04. The appreciable values for both l (sensitivity to solvent nucleophilicity) and m (sensitivity to solvent ionizing power) suggest a reaction mechanism with significant Sₙ2 character, where bond formation is concerted with bond breaking.

For a deeper, theoretical understanding of its electrophilicity, computational chemistry provides valuable tools such as the calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the generation of electrostatic potential maps. A lower LUMO energy generally correlates with higher electrophilicity. While specific, publicly available computational studies detailing the LUMO energy of this compound are scarce, general principles of electronic effects confirm the high electrophilicity of the sulfur centers.

Key Applications and Experimental Protocols